4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid 4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1380300-75-3
VCID: VC2948433
InChI: InChI=1S/C13H15FO3/c14-11-3-1-2-10(8-11)9-13(12(15)16)4-6-17-7-5-13/h1-3,8H,4-7,9H2,(H,15,16)
SMILES: C1COCCC1(CC2=CC(=CC=C2)F)C(=O)O
Molecular Formula: C13H15FO3
Molecular Weight: 238.25 g/mol

4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid

CAS No.: 1380300-75-3

Cat. No.: VC2948433

Molecular Formula: C13H15FO3

Molecular Weight: 238.25 g/mol

* For research use only. Not for human or veterinary use.

4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid - 1380300-75-3

Specification

CAS No. 1380300-75-3
Molecular Formula C13H15FO3
Molecular Weight 238.25 g/mol
IUPAC Name 4-[(3-fluorophenyl)methyl]oxane-4-carboxylic acid
Standard InChI InChI=1S/C13H15FO3/c14-11-3-1-2-10(8-11)9-13(12(15)16)4-6-17-7-5-13/h1-3,8H,4-7,9H2,(H,15,16)
Standard InChI Key RXNSIWMZXKBHEH-UHFFFAOYSA-N
SMILES C1COCCC1(CC2=CC(=CC=C2)F)C(=O)O
Canonical SMILES C1COCCC1(CC2=CC(=CC=C2)F)C(=O)O

Introduction

4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid is a complex organic compound that has garnered attention in various fields of chemistry and pharmacology due to its unique structural properties. This compound belongs to the class of oxane derivatives, which are known for their diverse biological activities and applications in drug synthesis. Despite its potential, detailed information on this specific compound is limited, and it is essential to compile available data from reliable sources to understand its characteristics and potential applications.

Synthesis Methods

The synthesis of 4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach involves the alkylation of an oxane derivative with a 3-fluorobenzyl halide, followed by oxidation to introduce the carboxylic acid group. The specific conditions and reagents used can vary depending on the desired yield and purity.

Synthesis Steps:

  • Alkylation: Reaction of an oxane derivative with 3-fluorobenzyl chloride in the presence of a base.

  • Oxidation: Conversion of the alkylated product to the carboxylic acid using oxidizing agents like potassium permanganate.

Biological and Pharmacological Activities

While specific biological activities of 4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid are not well-documented, compounds with similar structures have shown potential in various therapeutic areas. Oxane derivatives are known for their antimicrobial, anti-inflammatory, and antioxidant properties, suggesting that this compound could have similar applications.

Potential ActivityDescription
Antimicrobial ActivityInhibition of microbial growth, potentially useful against bacterial or fungal infections.
Anti-inflammatory ActivityReduction of inflammation, which could be beneficial in treating conditions like arthritis.
Antioxidant ActivityNeutralization of free radicals, contributing to protection against oxidative stress-related diseases.

Applications in Organic Synthesis

4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid serves as a versatile intermediate in organic synthesis. Its carboxylic acid group allows for easy modification through esterification or amidation reactions, making it a useful precursor for synthesizing more complex molecules. The fluorophenyl group can participate in various coupling reactions, further expanding its utility in synthesizing pharmaceuticals and other bioactive compounds.

Example Reactions:

  • Esterification: Reaction with alcohols to form esters.

  • Amidation: Reaction with amines to form amides.

  • Coupling Reactions: Participation in Suzuki or Heck reactions to form complex aromatic compounds.

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